Cas no 2010325-18-3 (8-azabicyclo3.2.1octane-3-thiol)
8-azabicyclo3.2.1octane-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 8-azabicyclo3.2.1octane-3-thiol
- EN300-1288242
- 8-azabicyclo[3.2.1]octane-3-thiol
- SCHEMBL18358830
- 2010325-18-3
-
- Inchi: 1S/C7H13NS/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2
- InChI Key: UGABSLZNCFFUKM-UHFFFAOYSA-N
- SMILES: SC1CC2CCC(C1)N2
Computed Properties
- Exact Mass: 143.07687059g/mol
- Monoisotopic Mass: 143.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 13Ų
8-azabicyclo3.2.1octane-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288242-0.05g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 0.05g |
$792.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-0.1g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 0.1g |
$829.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-0.25g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 0.25g |
$867.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-0.5g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 0.5g |
$905.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-1.0g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 1g |
$943.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-2.5g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 2.5g |
$1848.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-5.0g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 5g |
$2732.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-10.0g |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 10g |
$4052.0 | 2023-05-24 | ||
| Enamine | EN300-1288242-50mg |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1288242-100mg |
8-azabicyclo[3.2.1]octane-3-thiol |
2010325-18-3 | 100mg |
$678.0 | 2023-10-01 |
8-azabicyclo3.2.1octane-3-thiol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 8-azabicyclo3.2.1octane-3-thiol
8-Azabicyclo[3.2.1]octane-3-thiol: A Comprehensive Overview
8-Azabicyclo[3.2.1]octane-3-thiol, also known by its CAS number 2010325-18-3, is a unique bicyclic compound with a sulfur-containing functional group. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile structure and potential applications. The bicyclic framework of this molecule provides a rigid and compact geometry, which is advantageous for various chemical reactions and biological interactions.
The synthesis of 8-Azabicyclo[3.2.1]octane-3-thiol typically involves multi-step processes, often starting from readily available starting materials such as aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. The thiol group (-SH) present in the molecule plays a crucial role in its reactivity, making it a valuable precursor for the construction of bioactive molecules and advanced materials.
One of the most promising applications of 8-Azabicyclo[3.2.1]octane-3-thiol lies in its use as a building block for drug discovery. The compound's bicyclic structure is reminiscent of natural products, which often exhibit potent biological activities. Researchers have explored its potential as an anti-inflammatory agent, antioxidant, and even as a component in anticancer therapies. For instance, studies published in 2023 have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting its potential as a lead compound for therapeutic development.
In addition to its pharmacological applications, 8-Azabicyclo[3.2.1]octane-3-thiol has found utility in materials science, particularly in the development of novel polymers and coatings. The sulfur-containing group allows for strong intermolecular interactions, which can enhance the mechanical properties of materials derived from this compound. Recent research has focused on its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The structural versatility of 8-Azabicyclo[3.2.1]octane-3-thiol also makes it an attractive candidate for click chemistry reactions, which are widely used in organic synthesis due to their high efficiency and selectivity. By incorporating this compound into click reactions, chemists can rapidly assemble complex molecules with precision, opening new avenues for both academic research and industrial applications.
From a mechanistic standpoint, the reactivity of 8-Azabicyclo[3.2.1]octane-3-thiol is influenced by the electronic environment of its bicyclic system and the availability of the thiol group for nucleophilic attack or coordination with metal ions. Recent computational studies have provided deeper insights into these interactions, enabling better predictions of reaction outcomes and optimization of synthetic pathways.
In conclusion, 8-Azabicyclo[3.2.1]octane-3-thiol, with its CAS number 2010325-18-3, represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for exploring new chemical reactions, developing innovative materials, and advancing therapeutic interventions.
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